3-(4-fluorophenyl)-8-methoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(4-fluorophenyl)-8-methoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxy group, and a methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-8-methoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multiple steps, including the formation of the pyrazoloquinoline core and the subsequent introduction of the substituents. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-8-methoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.
Scientific Research Applications
3-(4-fluorophenyl)-8-methoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes and interactions.
Medicine: It has potential as a lead compound for the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-8-methoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazoloquinolines with different substituents, such as:
- 3-(4-chlorophenyl)-8-methoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
- 3-(4-bromophenyl)-8-methoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Uniqueness
The uniqueness of 3-(4-fluorophenyl)-8-methoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline lies in its specific combination of substituents, which confer distinct chemical properties and potential applications. For example, the presence of the fluorophenyl group can enhance its stability and bioactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
3-(4-fluorophenyl)-8-methoxy-5-[(2-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O2/c1-30-19-11-12-22-20(13-19)25-21(24(27-28-25)16-7-9-18(26)10-8-16)15-29(22)14-17-5-3-4-6-23(17)31-2/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYQGVITAQVMRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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